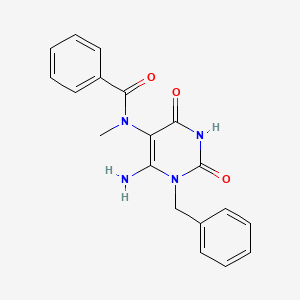

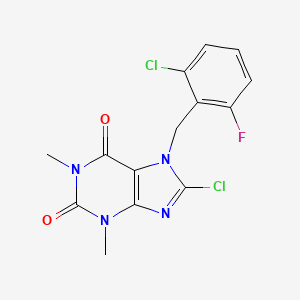

N-(6-氨基-1-苄基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide involves multistep chemical reactions, starting from basic building blocks to achieve the final complex structure. For example, compounds in the same family are synthesized through condensation reactions, cyclization, and subsequent functional group modifications to introduce specific substituents that confer desired properties (Theoclitou et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a tetrahydropyrimidin ring, a benzyl group, and a methylbenzamide moiety. This configuration is crucial for the biological activity of the compound, as it influences the compound's ability to interact with biological targets. Techniques like X-ray crystallography, NMR, and IR spectroscopy are employed to elucidate the structure and confirm the synthesis of the desired compound (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide is influenced by its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl groups within the dioxo and benzamide portions are involved in condensation reactions. These reactions are fundamental for further chemical modifications and derivatization of the compound for specific applications (Patel & Dhameliya, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, depend on the compound's molecular structure. For instance, the presence of the benzyl and methylbenzamide groups can influence the compound's hydrophobicity, affecting its solubility in different solvents. These properties are critical for the compound's application in drug formulation and material science (Butt et al., 2005).

Chemical Properties Analysis

The chemical properties of N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide, such as reactivity, acidity, and basicity, are governed by its functional groups. The compound's ability to undergo specific chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications and research purposes (Xu et al., 2005).

科学研究应用

癌症治疗潜力

- 抗癌剂和动力蛋白鞘蛋白抑制:化合物AZD4877,一种动力蛋白鞘蛋白抑制剂,表现出显著的生化效力和药理特性,使其成为癌症治疗的可行候选药物。它通过阻止细胞在有丝分裂期停滞而诱导细胞死亡,导致形成单极纺锤表型,这是动力蛋白鞘蛋白抑制的特征 (Theoclitou et al., 2011)。

制药研究和药物设计

- 靶向选择性的新生代产生:在药物发现中使用的NPDFs(天然产物衍生片段)展示了变构和活性位点结合基序的成功组合。这种方法对于发现高度选择性和配体高效的非锌结合尿嘧啶基MMP-13抑制剂起到了关键作用 (Lanz & Riedl, 2014)。

抗菌和抗肿瘤活性

- 低抗菌和抗肿瘤活性:N-取代的2-(6-氨基-2,4-二氧-1,2,3,4-四氢嘧啶-5-基)-2-氧乙酰胺在生物测试中显示出低抗菌和抗肿瘤活性,突显了需要进一步修改以增强功效的必要性 (Gasparyan et al., 2016)。

高级糖基化终产物

- MG衍生产物的形成和定量:甲基乙二醛(MG),一种高度反应性的α-酮醛,形成高级糖基化终产物,包括各种N-取代嘧啶衍生物,在生物系统中。这些化合物与糖尿病和一些神经退行性疾病的并发症相关 (Nemet et al., 2006)。

合成和聚合物研究

- 聚酰胺合成:通过尿嘧啶与二甲基亚甲基丁二酸酯的反应,实现了含有尿嘧啶的聚酰胺的合成,如N-(6-氨基-1-苄基-2,4-二氧-1,2,3,4-四氢嘧啶-5-基)-N-甲基苄酰胺。这些聚酰胺在各种工业和材料科学领域具有潜在应用 (Hattori & Kinoshita, 1979)。

属性

IUPAC Name |

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-22(18(25)14-10-6-3-7-11-14)15-16(20)23(19(26)21-17(15)24)12-13-8-4-2-5-9-13/h2-11H,12,20H2,1H3,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEXWTOZCLVIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-Benzyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2486712.png)

![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)

![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2486722.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)

![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)